Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate
Overview
Description
Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate is a chemical compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate typically involves the reaction of 5-methylfurfural with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and esterification. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated furans.
Reduction: Alcohol derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions, while the carbonyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furfural: A simpler furan derivative used in the production of resins and as a solvent.
5-Methylfurfural: A closely related compound with similar chemical properties.
2,5-Furandicarboxylic Acid: Another furan derivative with applications in polymer production.
Uniqueness
Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate is unique due to its specific structure, which combines the furan ring with ester and diketone functionalities. This combination imparts distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-3-15-11(14)9(13)6-8(12)10-5-4-7(2)16-10/h4-5H,3,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAJWQHLPFRNHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(O1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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